1,4,7,11-Tetraazacyclotetradecane

Descripción

Propiedades

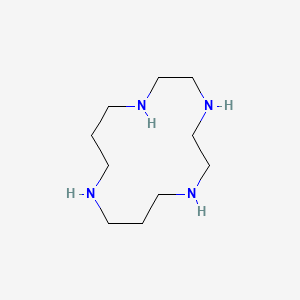

Fórmula molecular |

C10H24N4 |

|---|---|

Peso molecular |

200.32 g/mol |

Nombre IUPAC |

1,4,7,11-tetrazacyclotetradecane |

InChI |

InChI=1S/C10H24N4/c1-3-11-4-2-6-13-8-10-14-9-7-12-5-1/h11-14H,1-10H2 |

Clave InChI |

YDVODBIDDSGKAD-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCCNCCNCCNC1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Coordination Chemistry

Metal Ion Complexation

1,4,7,11-Tetraazacyclotetradecane acts as a highly effective ligand for forming stable complexes with transition metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). The macrocyclic structure allows for the encapsulation of these metal ions in various coordination environments.

| Metal Ion | Coordination Mode | Stability |

|---|---|---|

| Co²⁺ | Insertion | High |

| Ni²⁺ | Insertion | Moderate |

| Cu²⁺ | Insertion | High |

| Zn²⁺ | Insertion | Moderate |

The stability of these complexes is crucial for applications in catalysis and materials science. For instance, cyclam-based complexes have been studied for their electronic and magnetic properties, which are essential for developing new materials with tailored functionalities .

Biological Applications

Radiopharmaceuticals

One significant application of this compound is in the field of radiopharmaceuticals. It serves as a chelating agent for radiometals like copper-64 (), which is utilized in positron emission tomography (PET) imaging. Studies have shown that -TETA-OC (a derivative of cyclam) effectively targets somatostatin receptor-positive tumors, demonstrating its potential in cancer diagnostics and therapy .

- Case Study: Tumor Imaging

Industrial Applications

Antioxidants and Rubber Processing

This compound is also utilized as an antioxidant in rubber processing. Its ability to stabilize free radicals makes it valuable for enhancing the durability and longevity of rubber products. Additionally, it plays a role in the synthesis of plerixafor derivatives, which are used in stem cell mobilization therapies .

Summary of Key Findings

The applications of this compound span multiple domains:

- Coordination Chemistry : Forms stable complexes with various metal ions.

- Biological Applications : Used in radiopharmaceuticals for tumor imaging and therapy.

- Industrial Uses : Acts as an antioxidant in rubber processing and aids in synthesizing pharmaceutical compounds.

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected 14-Membered Macrocycles

| Compound Name | Donor Atoms | Substituents | Key Structural Features |

|---|---|---|---|

| 1,4,7,11-Tetraazacyclotetradecane | 4N | None | Trans-II coordination; equatorial N donors |

| 1-Oxa-4,8,12-triazacyclotetradecane | 3N, 1O | None | Oxygen donor replaces one N; trans-II geometry |

| Cyclam (1,4,8,11-Tetraazacyclotetradecane) | 4N | None | Alternating ethylene/propylene spacers |

| TMC (1,4,8,11-Tetramethylcyclam) | 4N | Methyl groups | Steric hindrance alters coordination modes |

| TETA (this compound-N,N',N'',N'''-tetraacetic acid) | 4N, 4O | Acetic acid arms | Chelates metals (e.g., Cu²⁺) for medical use |

Key Differences :

- Donor Atom Modulation: The replacement of one nitrogen with oxygen in 1-oxa-4,8,12-triazacyclotetradecane reduces the ligand’s basicity and alters metal-binding kinetics, favoring softer metal ions .

- Substituent Effects : Methyl groups in TMC impose steric constraints, leading to square pyramidal geometries in nickel(II) complexes instead of octahedral .

Coordination Behavior and Stability

- Cobalt(III) Complexes : Both this compound and its oxa-analogue form stable cobalt(III) complexes with distorted octahedral geometries. Time-course UV-Vis studies confirm their stability in solution over 24 hours .

- Iron(IV) Complexes : When compared to TMC-supported oxoiron(IV) species, the N₃O macrocycle TMCO enhances reactivity by stabilizing a high-spin (S=2) state, enabling 10⁵–10⁶-fold faster hydrogen-atom transfer (HAT) rates .

- Nickel(II) Complexes : Cyclam derivatives with methyl substituents (e.g., Me₄cyclam) adopt square pyramidal geometries due to steric effects, whereas unsubstituted cyclam favors octahedral coordination .

Table 2: Comparative Bioactivity and Reactivity

Notable Findings:

- The cytotoxicity of cobalt(III) complexes with this compound arises from the intact metal-ligand structure, as free Co²⁺ or the macrocycle alone show negligible activity .

- Cyclam-based nickel(II) complexes exhibit variable catalytic activity in water oxidation, influenced by steric and electronic effects .

Métodos De Preparación

Traditional Cyclization of Acyclic Tetraamines

The cyclization of acyclic tetraamines represents a foundational approach to cyclam synthesis. Early methods relied on the condensation of linear polyamine precursors under high-dilution conditions to favor macrocycle formation over polymerization. For instance, the reaction of 1,3-diaminopropane with formaldehyde and glyoxal in aqueous ammonia yields a tetramine intermediate, which undergoes cyclization in the presence of nickel(II) templates . However, this method suffers from low yields (30–40%) and requires stringent control of stoichiometry and reaction kinetics.

A notable improvement involves the use of chloroacetyl chloride as a bridging agent. In a three-step process developed by , 1,3-diaminopropane undergoes bisacylation with chloroacetyl chloride to form a dichlorodiamide intermediate. Subsequent cyclization in basic media produces dioxocyclam, which is reduced to cyclam using lithium aluminum hydride (LiAlH4). This route achieves higher yields (65–70%) and avoids the need for metal templating .

Table 1: Reaction Parameters for Bisacylation-Cyclization-Reduction Method

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Diaminopropane, Chloroacetyl Chloride, K₂CO₃ | 0–5°C | 2 | 85 |

| 2 | NaOH, Ethanol | Reflux | 12 | 75 |

| 3 | LiAlH₄, THF | 65°C | 6 | 90 |

Functionalization and Dimerization Strategies

Recent patents highlight strategies for synthesizing cyclam dimers, which indirectly inform monomer production. For example, discloses a process where an acyclic tetraamine is selectively functionalized with tosyl groups, dimerized via a 1,4-phenylenebis(methylene) bridge, and cyclized under basic conditions. While this method primarily targets dimeric structures, the intermediate acyclic precursors provide insights into cyclam’s stereoelectronic requirements. Detosylation of the cyclized product using HBr/acetic acid restores the free amine groups, yielding the final macrocycle .

This approach underscores the importance of protecting-group strategies in mitigating side reactions. The use of tosyl groups enhances solubility during cyclization, while subsequent acidic hydrolysis ensures high purity (>95%) .

Protection/Deprotection Techniques in Derivative Synthesis

The synthesis of functionalized cyclam derivatives often employs tert-butoxycarbonyl (Boc) groups to shield amine sites during intermediate steps. As detailed in , cyclam is treated with di-tert-butyl dicarbonate in dichloromethane under a dinitrogen atmosphere, selectively protecting three amine groups. The remaining amine is then functionalized with a 4-nitrophenyl group via nucleophilic aromatic substitution. Final deprotection with trifluoroacetic acid yields 1-(4-nitrophenyl)-cyclam with minimal byproducts .

Table 2: Boc Protection/Deprotection Protocol

| Parameter | Details |

|---|---|

| Protection Agent | Di-tert-butyl Dicarbonate (2.2 eq) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | -15°C to Room Temperature |

| Deprotection Agent | Trifluoroacetic Acid |

| Purification | Liquid Chromatography (Ethyl Acetate:MeOH 9:1) |

Comparative Analysis of Synthetic Routes

A critical evaluation of the above methods reveals trade-offs between yield, scalability, and operational complexity:

-

Bisacylation-Reduction Route ( ) : Offers superior yields (70% overall) and avoids toxic metal templates but requires handling moisture-sensitive reagents like LiAlH₄.

-

Dimerization-Cyclization Route ( ) : Ideal for producing bridged derivatives but involves multistep detosylation, increasing process time.

-

Boc-Mediated Synthesis ( ) : Enables precise functionalization but demands anhydrous conditions and costly Boc reagents.

Environmental and Industrial Considerations

Efforts to streamline cyclam synthesis have prioritized greener solvents (e.g., ethanol replacing dichloromethane) and catalytic methods to reduce waste. The bisacylation route ( ) exemplifies this trend, utilizing aqueous workups and recyclable solvents. Conversely, traditional nickel-templated methods are increasingly obsolete due to heavy metal contamination risks.

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.